molecular formula C9H8N2 B13092313 2H-Cyclohepta[d]pyrimidine CAS No. 30735-87-6

2H-Cyclohepta[d]pyrimidine

Cat. No.: B13092313
CAS No.: 30735-87-6
M. Wt: 144.17 g/mol
InChI Key: CEWGMSULPCPASR-UHFFFAOYSA-N
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Description

2H-Cyclohepta[d]pyrimidine is a heterocyclic compound that features a seven-membered ring fused with a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-Cyclohepta[d]pyrimidine typically involves cyclization reactions. One common method includes the condensation of suitable α,β-unsaturated ketones with 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate in glacial acetic acid . Another approach involves the use of microwave techniques to prepare derivatives containing chlorine atoms in specific positions .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis often leverages scalable cyclization and condensation reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2H-Cyclohepta[d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, alcohols).

Major Products: The major products depend on the specific reaction conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce various functional groups like halides or amines .

Scientific Research Applications

2H-Cyclohepta[d]pyrimidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2H-Cyclohepta[d]pyrimidine involves its interaction with specific molecular targets. For instance, some derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This action is often mediated through binding to specific sites on the target proteins, disrupting their normal function .

Comparison with Similar Compounds

Uniqueness: 2H-Cyclohepta[d]pyrimidine stands out due to its unique seven-membered ring fused with a pyrimidine ring, offering distinct electronic and steric properties that can be leveraged in various chemical and biological applications.

Properties

CAS No.

30735-87-6

Molecular Formula

C9H8N2

Molecular Weight

144.17 g/mol

IUPAC Name

2H-cyclohepta[d]pyrimidine

InChI

InChI=1S/C9H8N2/c1-2-4-8-6-10-7-11-9(8)5-3-1/h1-6H,7H2

InChI Key

CEWGMSULPCPASR-UHFFFAOYSA-N

Canonical SMILES

C1N=CC2=CC=CC=CC2=N1

Origin of Product

United States

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